4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides. It features a methoxy group and a sulfamoylphenyl substituent, making it of interest in various fields including medicinal chemistry and materials science. The compound's molecular formula is , and it is characterized by its potential biological activities, particularly in enzyme inhibition.
This compound can be synthesized through several chemical methods, typically involving the reaction of 4-methoxybenzoic acid derivatives with sulfamoylphenyl compounds. The specific synthesis routes may vary based on desired yield and purity.
4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide is classified as a benzamide derivative. Benzamides are known for their diverse biological activities, including anti-inflammatory and anticancer properties.
The synthesis of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide can be achieved through various methods:
The molecular structure of 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide consists of:
COc1ccc(cc1)C(=O)NCCc2ccc(cc2)S(=O)(=O)N
.4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide can undergo several types of chemical reactions:
The mechanism of action for 4-methoxy-N-[(4-sulfamoylphenyl)methyl]benzamide primarily involves its interaction with specific enzymes or receptors.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: